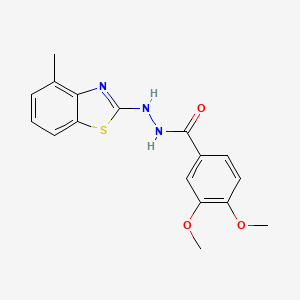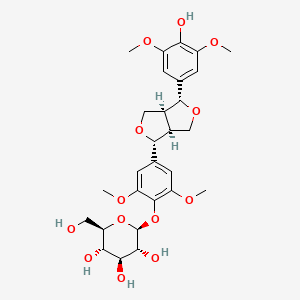
Episyringaresinol 4'-O-β-D-glucopyranoside
Vue d'ensemble
Description
Episyringaresinol 4’-O-β-D-glncopyranoside, also known as compound 22, is a natural compound isolated from Alhagi sparsifolia Shap . It is a potential neuroinflammatory inhibitor .
Molecular Structure Analysis
The molecular formula of Episyringaresinol 4’-O-β-D-glncopyranoside is C28H36O13 and it has a molecular weight of 580.58 . The compound belongs to the class of Phenylpropanoids, Lignans, Phenols, and Monophenols .Physical and Chemical Properties Analysis
Episyringaresinol 4’-O-β-D-glncopyranoside is a solid compound with a white to off-white color . It is soluble in DMSO at a concentration of 100 mg/mL .Applications De Recherche Scientifique
Inhibiteur de la neuroinflammation
Episyringaresinol 4’-O-β-D-glucopyranoside est un composé naturel isolé de la plante Alhagi sparsifolia Shap et a été identifié comme un inhibiteur potentiel de la neuroinflammation . Cela suggère qu'il pourrait être utilisé dans le traitement des troubles neurologiques où l'inflammation joue un rôle clé.
Agent neuroprotecteur
La recherche a montré que l'Episyringaresinol 4’-O-β-D-glucopyranoside a des effets neuroprotecteurs . Dans une étude utilisant des cellules PC12 induites par la corticostérone comme modèle d'anxiété in vitro, le composé a favorisé la prolifération cellulaire, réduit la libération de lactate déshydrogénase, inhibé l'apoptose, amélioré les valeurs du potentiel membranaire mitochondrial et diminué la concentration intracellulaire de calcium . Ces résultats suggèrent des applications potentielles dans le traitement des maladies neurodégénératives et des troubles de la santé mentale.
Outil de recherche en nanotechnologie et en sciences de l'environnement
En raison de sa structure complexe, l'Episyringaresinol 4’-O-β-D-glucopyranoside peut être utilisé comme outil de recherche en nanotechnologie et en sciences de l'environnement. Ses propriétés uniques pourraient contribuer aux avancées dans ces domaines.
Utilisation potentielle en médecine
Les propriétés diverses du composé en font un sujet d'intérêt dans divers domaines de la médecine. Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement ses applications potentielles.
Mécanisme D'action
Target of Action
Episyringaresinol 4’-O-beta-D-glncopyranoside, also known as (-)-Syringaresinol 4-O-β-D-glucopyranosi, is a natural potential neuroinflammatory inhibitor . It has been found to inhibit the proliferation of human promyelocytic HL-6 cells . The compound’s primary target is the NO production in LPS-induced N9 microglial cells .
Mode of Action
The compound interacts with its targets by inhibiting NO production in LPS-induced N9 microglial cells . This inhibition occurs in a dose-independent manner . It also inhibits the proliferation of human promyelocytic HL-6 cells through G (1) arrest and induction of apoptosis .
Result of Action
The result of Episyringaresinol 4’-O-beta-D-glncopyranoside’s action is the inhibition of NO production in LPS-induced N9 microglial cells . This leads to a potential reduction in neuroinflammation . Additionally, the compound induces G (1) arrest and apoptosis in human promyelocytic HL-6 cells, inhibiting their proliferation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Episyringaresinol 4’-O-beta-D-glncopyranoside plays a significant role in biochemical reactions. It has been found to inhibit NO production in LPS-induced N9 microglial cells
Cellular Effects
In vitro studies have shown that Episyringaresinol 4’-O-beta-D-glncopyranoside can inhibit the proliferation of human promyelocytic HL-6 cells . It does this through G1 arrest and induction of apoptosis . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit NO production in a dose-independent manner
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-FKLBZQFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)
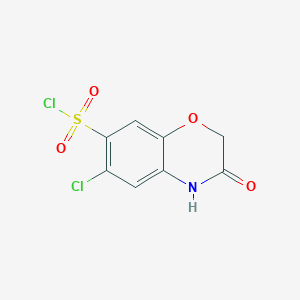
![Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2430385.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2430386.png)
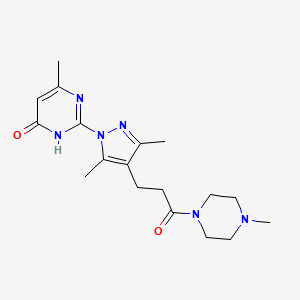


![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)
![2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2430397.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)
![3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430402.png)
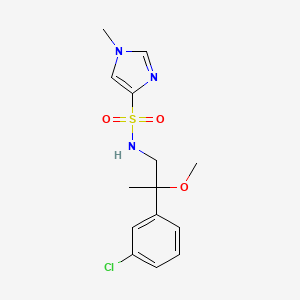
![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2430405.png)
